1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Overview
Description
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a small molecule antagonist of the C-C motif chemokine receptor 2 (CCR2), belonging to the spiropiperidine class. It is known for its high affinity to the β subunit of CCR2, which results in the inhibition of CCR2 signaling and suppression of monocyte recruitment .
Mechanism of Action
Target of Action
RS 102895 hydrochloride is a potent antagonist of the C-C motif chemokine receptor 2 (CCR2) . It has a high affinity to the β subunit of CCR2 and binds specifically to it . The primary role of CCR2 is to regulate the migration and infiltration of monocytes, which play a crucial role in inflammatory responses .
Mode of Action
RS 102895 hydrochloride interacts with its target, CCR2, by binding specifically to the β subunit of the receptor . This binding results in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment , thereby potentially obstructing the immune suppressive effects of monocytes during early vaccine responses .
Biochemical Pathways
The interaction of RS 102895 hydrochloride with CCR2 affects the chemokine signaling pathway. By inhibiting CCR2 signaling, it blocks the MCP-1 and MCP-3 stimulated calcium influx . This inhibition disrupts the normal chemotactic response, affecting the migration and infiltration of monocytes.
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially aid in its absorption and distribution in the body
Result of Action
The molecular and cellular effects of RS 102895 hydrochloride’s action primarily involve the inhibition of CCR2 signaling and suppression of monocyte recruitment . This can result in reduced inflammation, as monocytes play a key role in inflammatory responses . In addition, it has been suggested that RS 102895 hydrochloride may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .
Biochemical Analysis
Biochemical Properties
RS 102895 hydrochloride has a high affinity to the β subunit of the C-C motif chemokine receptor 2 (CCR2) and binds specifically to it . This results in the inhibition of CCR2 signaling . It also suppresses monocyte recruitment , which may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .
Cellular Effects
RS 102895 hydrochloride influences cell function by inhibiting CCR2 signaling . This can impact cell signaling pathways, gene expression, and cellular metabolism . It has been used in bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU) cell proliferation assay to study the effect of interleukin 33 on decidual stromal cell proliferation in the presence of the antagonist .
Molecular Mechanism
RS 102895 hydrochloride exerts its effects at the molecular level through binding interactions with the β subunit of the C-C motif chemokine receptor 2 (CCR2) . This binding results in the inhibition of CCR2 signaling , which can lead to changes in gene expression .
Subcellular Localization
, which is a seven-transmembrane G protein-coupled receptor.
Preparation Methods
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is typically synthesized through organic synthesis methods. The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mg/mL . The synthetic route involves the reaction of 1′- [2- [4- (trifluoromethyl)phenyl]ethyl]-spiro [4H-3,1-benzoxazine-4,4′-piperidin]-2 (1H)-one with hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions due to the presence of functional groups like the trifluoromethyl group and the spiro structure.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential reactivity under appropriate conditions.
Common Reagents and Conditions: Reagents such as hydrochloric acid are used to form the hydrochloride salt.
Scientific Research Applications
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is unique due to its high specificity and potency for the CCR2 receptor. Similar compounds include:
RS 504393: Another CCR2 antagonist with similar applications in inflammation and immune response studies.
INCB3344: A selective CCR2 antagonist used in research related to inflammatory diseases.
BMS-813160: A dual CCR2/CCR5 antagonist with broader applications in inflammatory and fibrotic diseases.
These compounds share the common feature of targeting CCR2 but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRISOFSWVKYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587871 | |
Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300815-41-2 | |
Record name | 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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